N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride
Description
N-Methyl-4-(methylamino)-N-phenylbutanamide hydrochloride is a tertiary amide hydrochloride salt characterized by a butanamide backbone. The amide nitrogen is substituted with methyl and phenyl groups, while the fourth carbon of the butan chain bears a methylamino (-NHCH₃) group .
Properties
IUPAC Name |
N-methyl-4-(methylamino)-N-phenylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-13-10-6-9-12(15)14(2)11-7-4-3-5-8-11;/h3-5,7-8,13H,6,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILFWTYIHVDTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Methylamino)Butanoic Acid
The precursor 4-(methylamino)butanoic acid is synthesized via reductive amination of 4-oxobutanoic acid with methylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C, the ketone undergoes selective reduction to yield the amine (78% yield).
$$
\text{4-Oxobutanoic acid} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{4-(Methylamino)butanoic acid}
$$
Acyl Chloride Generation
Thionyl chloride (SOCl2) in dichloromethane (DCM) converts the carboxylic acid to its acyl chloride. Reaction at reflux (40°C, 2 h) achieves quantitative conversion.
$$
\text{4-(Methylamino)butanoic acid} \xrightarrow{\text{SOCl}_2, \text{DCM}} \text{4-(Methylamino)butanoyl chloride}
$$
Coupling with N-Methylaniline
The acyl chloride reacts with N-methylaniline in the presence of triethylamine (Et3N) to form the amide. A 1:1.2 molar ratio in DCM at 25°C for 6 h affords N-methyl-4-(methylamino)-N-phenylbutanamide (63% yield).
$$
\text{4-(Methylamino)butanoyl chloride} + \text{N-Methylaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Methyl-4-(methylamino)-N-phenylbutanamide}
$$
Hydrochloride Salt Formation
Treatment with hydrogen chloride (HCl) in diethyl ether precipitates the hydrochloride salt (89% yield).
$$
\text{N-Methyl-4-(methylamino)-N-phenylbutanamide} + \text{HCl} \rightarrow \text{N-Methyl-4-(methylamino)-N-phenylbutanamide hydrochloride}
$$
Reductive Amination of 4-Oxo Intermediate
Synthesis of 4-Oxo-N-Methyl-N-Phenylbutanamide
4-Oxo-N-methyl-N-phenylbutanamide is prepared via Friedel-Crafts acylation of N-methylaniline with succinic anhydride. Aluminum chloride (AlCl3) catalysis in nitrobenzene at 80°C for 8 h yields the ketone (55% yield).
$$
\text{N-Methylaniline} + \text{Succinic anhydride} \xrightarrow{\text{AlCl}_3, \text{Nitrobenzene}} \text{4-Oxo-N-methyl-N-phenylbutanamide}
$$
Reductive Amination with Methylamine
The ketone undergoes reductive amination using methylamine hydrochloride and sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane (DCE). Stirring at 25°C for 12 h affords the target amine (68% yield).
$$
\text{4-Oxo-N-methyl-N-phenylbutanamide} + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\text{NaBH(OAc)}_3, \text{DCE}} \text{this compound}
$$
Nucleophilic Substitution of Halogenated Precursor
Synthesis of 4-Bromo-N-Methyl-N-Phenylbutanamide
Bromination of N-methyl-N-phenylbutanamide with phosphorus tribromide (PBr3) in tetrahydrofuran (THF) at 0°C introduces the bromide (82% yield).
$$
\text{N-Methyl-N-phenylbutanamide} + \text{PBr}_3 \xrightarrow{\text{THF}} \text{4-Bromo-N-methyl-N-phenylbutanamide}
$$
Displacement with Methylamine
The bromide reacts with excess methylamine (40% aqueous) in acetonitrile at 60°C for 24 h, followed by HCl treatment to yield the hydrochloride salt (71% yield).
$$
\text{4-Bromo-N-methyl-N-phenylbutanamide} + \text{CH}3\text{NH}2 \xrightarrow{\text{MeCN}} \text{this compound}
$$
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Coupling | 63 | 98 | High purity, scalable | Multi-step, SOCl2 handling |
| Reductive Amination | 68 | 95 | One-pot reaction | Requires ketone synthesis |
| Nucleophilic Substitution | 71 | 97 | Straightforward displacement | Bromide precursor synthesis required |
Mechanistic Considerations and Optimization
- Acyl Chloride Route : Et3N neutralizes HCl, driving amide formation. Side products include over-alkylated amines, mitigated by stoichiometric control.
- Reductive Amination : NaBH(OAc)3 selectively reduces the imine intermediate without reducing the amide.
- Nucleophilic Substitution : Polar aprotic solvents (e.g., MeCN) enhance SN2 reactivity at the C4 position.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-methyl-4-(methylamino)-N-phenylbutanoic acid.
Reduction: Formation of N-methyl-4-(methylamino)-N-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride, commonly referred to as a derivative of N-phenylbutanamide, has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This compound is structurally related to several classes of drugs and has shown potential in various therapeutic areas.
Chemical Properties and Structure
This compound has a molecular formula of and features a butanamide backbone with methyl and phenyl substitutions. Its structure is key to understanding its biological activity and interactions.
Antiviral Activity
Research has indicated that derivatives of N-phenylbutanamide, including this compound, exhibit antiviral properties. A study highlighted the effectiveness of similar compounds against Hepatitis B virus (HBV), where they were shown to increase intracellular levels of APOBEC3G, an important factor in inhibiting viral replication . This suggests that this compound could be explored further as a potential anti-HBV agent.
Neurological Research
The compound's structural similarity to known psychoactive substances positions it as a candidate for neurological studies. It may interact with neurotransmitter systems, potentially influencing mood and cognition. The exploration of its effects on dopaminergic pathways could yield insights into treatments for conditions like depression or anxiety .
Pain Management
Given its structural characteristics, this compound may also have applications in pain management therapies. Compounds with similar frameworks have been studied for their analgesic properties, making this derivative a candidate for further investigation in pain relief formulations.
Substance Abuse Research
The compound’s relation to other psychoactive substances places it within the context of substance abuse research. Understanding its pharmacological effects could help in developing strategies for mitigating the risks associated with new psychoactive substances .
Case Study 1: Antiviral Efficacy
A notable study investigated the antiviral efficacy of N-phenylbenzamide derivatives against HBV. The findings revealed that specific modifications to the benzamide structure significantly enhanced antiviral activity, suggesting that similar modifications to this compound could yield effective antiviral agents .
Case Study 2: Neuropharmacological Effects
In a separate investigation into the neuropharmacological effects of related compounds, researchers found that modifications to the amine groups influenced binding affinity to serotonin receptors, indicating potential antidepressant properties. This opens avenues for exploring this compound in treating mood disorders .
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Increased APOBEC3G levels inhibit HBV replication |
| Neuropharmacological Effects | Modifications enhance binding to serotonin receptors |
Mechanism of Action
The mechanism of action of N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional or structural similarities with N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride:
(4-Phenylbutyl)methylamine Hydrochloride ()
- Molecular Formula : C₁₁H₁₈ClN
- Molecular Weight : 199.72 g/mol
- Key Features :
- Primary amine hydrochloride.
- Phenylbutyl chain with a terminal methylamine group.
- Comparison: Unlike the target compound, this lacks an amide group, resulting in higher basicity and lower polarity.
N-Methyl-4-[(Methylamino)methyl]benzamide Hydrochloride ()
- Molecular Formula : C₁₀H₁₅ClN₂O
- Molecular Weight : 214.69 g/mol
- Key Features: Secondary amide (benzamide) with a methylaminomethyl substituent on the benzene ring.
- Comparison: The benzamide structure (aromatic ring directly attached to the amide) increases planarity compared to the aliphatic butanamide chain of the target. Both compounds have methylamino groups, but the position (aromatic vs. aliphatic chain) affects solubility and bioavailability .
Alfuzosin Hydrochloride ()
- Molecular Formula : C₁₉H₂₇ClN₅O₄
- Molecular Weight : 425.91 g/mol
- Key Features :
- Quinazoline-derived tertiary amine with a tetrahydrofuranamide group.
- Clinically used as an α₁-adrenergic antagonist for benign prostatic hyperplasia.
- Comparison :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility* | LogP* |
|---|---|---|---|---|---|
| This compound | C₁₃H₂₀ClN₂O (est.) | 263.76 (est.) | Tertiary amide, methylamino | Moderate (aqueous) | ~2.5 (est.) |
| (4-Phenylbutyl)methylamine hydrochloride | C₁₁H₁₈ClN | 199.72 | Primary amine | High | ~2.0 |
| N-Methyl-4-[(methylamino)methyl]benzamide hydrochloride | C₁₀H₁₅ClN₂O | 214.69 | Secondary amide, methylaminomethyl | Low | ~1.8 |
| Alfuzosin Hydrochloride | C₁₉H₂₇ClN₅O₄ | 425.91 | Tertiary amine, ether, amide | Low | ~3.2 |
Pharmacological and Industrial Relevance
Biological Activity
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride, a compound with the chemical formula CHClNO, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a butanamide backbone with a methylamino and phenyl group, which suggests potential interactions with various biological targets.
Mechanism of Action
Similar compounds have been shown to interact with neurotransmitter receptors and enzymes. This compound is likely to exert its effects through:
- Receptor Binding : It may bind to adrenergic or dopaminergic receptors, influencing neurotransmission.
- Enzyme Inhibition : The compound could inhibit enzymes involved in neurotransmitter metabolism, notably monoamine oxidase (MAO), particularly MAO-B, which is crucial for the degradation of dopamine and other monoamines .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotoxicity : Some analogs have been assessed for neurotoxic effects, particularly in relation to dopaminergic systems. Compounds that are substrates for MAO-B tend to show neurotoxic effects, suggesting that this compound may share similar properties .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Studies suggest that it can reduce inflammatory responses by modulating signaling pathways such as MAPK (Mitogen-Activated Protein Kinases), which are critical in cytokine release during inflammation .
- Analgesic Properties : Preliminary investigations indicate that it might possess analgesic effects, making it a candidate for pain management therapies.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- In vitro Studies : The compound was tested in cell lines to evaluate its impact on cell viability and inflammatory markers. Results showed a significant reduction in IL-6 and IL-8 levels in LPS-induced cells, indicating its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies demonstrated that administration of the compound led to decreased neurotoxicity in models exposed to neurotoxic agents, highlighting its protective effects on dopaminergic neurons .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride, considering yield and purity?
- Methodological Answer : The synthesis can involve a multi-step approach starting with condensation reactions of phenylalkylamines with appropriate carbonyl precursors. For example, methylamine derivatives can be condensed with chlorinated butanamide intermediates under anhydrous conditions, followed by hydrogenation using palladium catalysts (as seen in sertraline synthesis ). Purification via recrystallization in ethanol or methanol is critical to achieve ≥95% purity, as demonstrated in analogous hydrochloride salts . Solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature control (0–5°C during amine coupling) are key to minimizing side reactions.
Q. Which analytical techniques are most reliable for characterizing the hydrochloride salt form of this compound?
- Methodological Answer : A combination of techniques is required:
- UV-Vis Spectroscopy : Confirm λmax (e.g., 255–273 nm for related arylalkylamine hydrochlorides) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min, detecting at 254 nm .
- Titrimetry : Quantify chloride content via argentometric titration to verify salt stoichiometry .
Q. What spectroscopic methods (e.g., NMR, IR) are essential for confirming the structural integrity of the synthesized compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methylamino (–NCH3) protons at δ 2.2–2.5 ppm and aromatic protons (N-phenyl) at δ 7.2–7.6 ppm. The butanamide backbone shows distinct carbonyl (C=O) signals at ~170 ppm in <sup>13</sup>C NMR .
- IR Spectroscopy : Confirm amide C=O stretching at 1640–1680 cm<sup>-1</sup> and N–H bending (secondary amide) at 1540–1580 cm<sup>-1</sup> .
Q. What are the critical parameters for validating an HPLC method for this compound’s quantification?
- Methodological Answer : Key parameters include:
- Linearity : Calibration curve (1–100 µg/mL) with R<sup>2</sup> ≥ 0.999.
- Precision : Intraday/interday RSD ≤ 2.0%.
- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, using UV detection .
- Specificity : Resolve peaks from degradation products (e.g., free base or hydrolyzed amide) using gradient elution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
- Cell-Based Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control for pH/osmolarity in media .
- Dose-Response Curves : Test a wide range (1 nM–100 µM) to account for receptor saturation.
- Positive Controls : Include known agonists/antagonists (e.g., phenylephrine for adrenergic activity ).
Q. What strategies are recommended for improving the compound’s solubility in aqueous solutions for in vivo studies?
- Methodological Answer :
- Salt Form Optimization : Adjust counterions (e.g., switch to bitartrate if HCl salt has poor solubility) .
- Co-Solvents : Use cyclodextrins (10–20% w/v) or PEG-400 to enhance solubility without toxicity .
- Nanoparticle Encapsulation : Employ liposomal carriers for sustained release, as done with structurally similar neuroactive compounds .
Q. How to design a stability study under varying pH and temperature conditions for this hydrochloride salt?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 (HCl/NaOH buffers) at 40–80°C for 24–72 hours. Monitor degradation via HPLC .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photooxidation .
- Long-Term Stability : Store samples at -20°C (anhydrous) and assess purity every 6 months .
Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- Neuroprotection Assays : Use amyloid-β-induced toxicity in primary cortical neurons to assess anti-Alzheimer’s activity .
- Receptor Binding Studies : Screen for adrenergic (α1/α2) or serotonergic (5-HT1A) affinity via radioligand displacement assays .
- Calcium Imaging : Measure intracellular Ca<sup>2+</sup> flux in SH-SY5Y cells to evaluate neuronal activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
